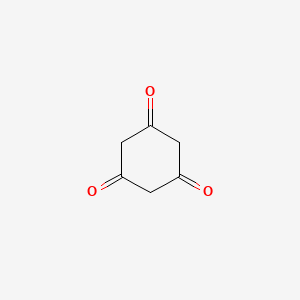

Cyclohexane-1,3,5-trione

描述

属性

IUPAC Name |

cyclohexane-1,3,5-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSCYYCYSPXQFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC(=O)CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595245 | |

| Record name | Cyclohexane-1,3,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30770-49-1 | |

| Record name | Cyclohexane-1,3,5-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclohexane-1,3,5-trione chemical properties and synthesis

Abstract

Cyclohexane-1,3,5-trione, existing in a tautomeric equilibrium with 1,3,5-trihydroxybenzene (phloroglucinol), is a pivotal molecule in organic synthesis and holds significant interest for the pharmaceutical industry. Its unique keto-enol tautomerism governs its reactivity and biological activity. This technical guide provides an in-depth review of the chemical properties, synthesis methodologies, and key applications of this compound, tailored for researchers, chemists, and drug development professionals. The document presents quantitative data in structured tables, details experimental protocols for its synthesis, and visualizes key processes using logical diagrams.

Chemical and Physical Properties

This compound is the keto form of phloroglucinol (B13840). In solution, an equilibrium exists between the two tautomers, with the enol form (phloroglucinol) generally being more stable and predominant. The properties listed below primarily refer to phloroglucinol, the common commercial and stable form of the compound.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | Benzene-1,3,5-triol |

| Common Name | Phloroglucinol |

| Keto Tautomer | This compound |

| CAS Number | 108-73-6 |

| PubChem CID | 379 |

| Chemical Formula | C₆H₆O₃ |

| Molecular Weight | 126.11 g/mol |

Physicochemical Data

The following table summarizes the key physicochemical properties of phloroglucinol.

| Property | Value | Notes |

| Melting Point | 218-220 °C (424-428 °F; 491-493 K) | Anhydrous. The dihydrate melts at 116-117 °C. |

| Boiling Point | Sublimes with decomposition | --- |

| Solubility in Water | 1 g / 100 mL at 20 °C | --- |

| Solubility (Other) | Soluble in ethanol, diethyl ether, pyridine. Sparingly soluble in cold benzene. | --- |

| Acidity (pKa) | pKa₁ = 8.45, pKa₂ = 8.91 | Values for the phenolic hydroxyl groups. |

| Appearance | White to yellowish crystals or crystalline powder | --- |

| Density | 1.46 g/cm³ | --- |

Synthesis of this compound (Phloroglucinol)

The synthesis of phloroglucinol can be achieved through several routes. The classical and most cited method involves the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT) followed by reduction and hydrolysis.

Synthesis from Trinitrotoluene (TNT)

This industrial-scale synthesis is a multi-step process that begins with the oxidation of TNT. The overall workflow can be visualized as a logical progression from starting material to the final product.

Caption: Logical workflow for the synthesis of Phloroglucinol from TNT.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis starting from TNT.

Warning: This synthesis involves hazardous materials, including explosive TNT and corrosive acids. All steps must be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Step 1: Oxidation of TNT to 2,4,6-Trinitrobenzoic Acid

-

In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of 50 g of sodium dichromate in 150 mL of concentrated sulfuric acid is prepared and cooled to 10 °C.

-

A solution of 30 g of TNT in 100 mL of concentrated sulfuric acid is added dropwise from the funnel, maintaining the reaction temperature below 30 °C.

-

After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature and then poured onto 500 g of crushed ice.

-

The precipitated solid, 2,4,6-trinitrobenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Reduction and Hydrolysis to Phloroglucinol

-

To a suspension of the crude 2,4,6-trinitrobenzoic acid in 300 mL of water, 100 g of iron filings are added.

-

The mixture is heated to reflux, and 50 mL of concentrated hydrochloric acid is added portion-wise over 1 hour. The reaction is highly exothermic.

-

Reflux is continued for 4 hours until the reaction is complete (monitored by TLC). This step achieves reduction of the nitro groups and subsequent decarboxylation and hydrolysis.

-

The hot solution is filtered to remove iron and iron salts.

-

The filtrate is allowed to cool to room temperature, and phloroglucinol is extracted with diethyl ether (3 x 150 mL).

-

The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude phloroglucinol.

-

The crude product can be recrystallized from water with a small amount of charcoal to decolorize, yielding pure white crystals.

Biological Activity and Applications

Phloroglucinol and its derivatives exhibit a wide range of biological activities, making them interesting candidates for drug development.

Antispasmodic Agent

Phloroglucinol is clinically used as a non-atropinic antispasmodic agent. It exerts a direct myotropic effect on the smooth muscle of the gastrointestinal and genitourinary tracts. Its mechanism is believed to involve the inhibition of voltage-dependent calcium channels, leading to muscle relaxation.

Caption: Simplified signaling pathway for Phloroglucinol's antispasmodic action.

Other Applications

-

Chemical Synthesis: It serves as a starting material or intermediate for the synthesis of pharmaceuticals, dyes (e.g., fluorescein), and explosives (e.g., 1,3,5-trinitrobenzene).

-

Analytical Reagent: Used in the Tollens' test for pentoses and in the Gunzburg test for detecting free hydrochloric acid in gastric juice.

-

Decoupling Agent: In biochemistry, it can act as a decoupler of photophosphorylation in chloroplasts.

Conclusion

This compound, primarily existing as its more stable tautomer phloroglucinol, is a compound of significant industrial and pharmaceutical importance. Its synthesis, though involving hazardous reagents, is well-established. The molecule's biological activity as an antispasmodic is a cornerstone of its clinical use, while its utility as a versatile chemical intermediate continues to drive research. This guide provides the foundational technical information required for professionals working with this multifaceted compound.

The Dynamic Equilibrium of Cyclohexane-1,3,5-trione and Phloroglucinol: A Technical Guide for Researchers

An in-depth exploration of the keto-enol tautomerism, its quantitative analysis, experimental investigation, and significance in drug development.

This technical guide provides a comprehensive overview of the keto-enol tautomerism between cyclohexane-1,3,5-trione and its enol form, phloroglucinol (B13840). This fascinating equilibrium is a cornerstone of organic chemistry with significant implications for researchers, scientists, and drug development professionals. This document delves into the quantitative aspects of this tautomerism, details the experimental protocols for its study, and explores the therapeutic applications of phloroglucinol.

The Tautomeric Equilibrium: A Shift Towards Aromatic Stability

Keto-enol tautomerism is a chemical equilibrium between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group attached to a double-bonded carbon). In the case of this compound, the equilibrium lies overwhelmingly towards the enol tautomer, phloroglucinol. This preference is attributed to the significant stabilization gained through the formation of an aromatic ring in the enol form.[1][2] While the keto tautomer, this compound, can be considered the parent compound, it is the aromaticity of phloroglucinol that dictates its predominance under most conditions.[1][2][3]

Evidence for the existence of the keto-enol equilibrium is demonstrated by the reactivity of phloroglucinol. For instance, it reacts with hydroxylamine (B1172632) to form a trioxime, a characteristic reaction of ketones.[4][5] Conversely, the hydroxyl groups of phloroglucinol can be methylated to yield 1,3,5-trimethoxybenzene, a reaction typical of phenols.[4][5] Spectroscopic studies, however, indicate that the keto tautomers are generally undetectable in the neutral compound.[5] The equilibrium can be influenced by factors such as solvent polarity and pH.

Caption: The tautomeric equilibrium between this compound and phloroglucinol.

Quantitative Analysis of Tautomerism: pH-Dependence and pKa Values

The tautomeric equilibrium of phloroglucinol is significantly influenced by pH. Studies utilizing 13C NMR and UV spectroscopy have provided quantitative data on the ionization states and the prevalence of the keto form in aqueous solutions.[6][7] In neutral and acidic solutions, phloroglucinol exists predominantly in its benzenetriol (enol) form.[6][7] However, upon deprotonation in alkaline solutions, the keto tautomer becomes more significant. Specifically, the dianion of phloroglucinol exists predominantly in the keto form.[6][7]

| Parameter | Value | Method | Conditions |

| pKa1 | 8.5 | Titration | Aqueous solution |

| pKa2 | 8.9 | Titration | Aqueous solution |

| pKa3 | ~14 | 13C NMR Spectroscopy | Aqueous solution |

| Predominant form (Neutral/Acidic) | Enol (Benzene form) | 13C NMR Spectroscopy | pH < 8 |

| Predominant form (Dianion) | Keto (3,5-dihydroxy-2,5-cyclohexadienone dianion) | 13C NMR Spectroscopy | pH ~10-13 |

Data compiled from multiple sources.[4][5][6]

Experimental Protocols for Studying Tautomerism

The study of keto-enol tautomerism relies on a variety of analytical techniques, with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy being particularly powerful.[8][9] Computational methods are also frequently employed to complement experimental findings.[8][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for investigating keto-enol equilibria as it allows for the direct observation and quantification of the different tautomeric forms in solution.[8]

Detailed Protocol for 13C NMR Analysis of Phloroglucinol Tautomerism:

-

Sample Preparation:

-

Dissolve phloroglucinol in an aqueous solution (e.g., D2O for deuterium (B1214612) lock) to a concentration of approximately 0.1 mol dm-3.[7]

-

Include a reference standard such as 3-(trimethylsilyl)propionate-d4 (sodium salt).[7]

-

To prevent autoxidation, especially in alkaline solutions, bubble the solutions with an inert gas like argon before and during pH adjustments.[7]

-

-

pH Adjustment:

-

Data Acquisition:

-

Data Analysis:

-

Identify the characteristic chemical shifts for the carbon atoms in both the enol and keto forms. For example, in the keto dianion, characteristic signals appear for the >CH2 group (~46 ppm) and the carbonyl carbons (~188-197 ppm).[6][7]

-

Analyze the relative intensities of the peaks corresponding to each tautomer to determine their equilibrium concentrations at different pH values.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the changes in the electronic structure of the molecule as the tautomeric equilibrium shifts with pH.

Detailed Protocol for UV-Vis Spectroscopic Analysis:

-

Sample Preparation:

-

pH Adjustment:

-

Adjust the pH of the solutions as described for the NMR experiments.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectra at different pH values using a spectrophotometer.

-

-

Data Analysis:

-

Monitor the appearance and disappearance of absorption bands. For instance, the keto dianion exhibits a UV absorption band with a maximum at around 348 nm, which becomes prominent in the pH range of 9 to 13.[7]

-

Caption: A generalized experimental workflow for studying the pH-dependent tautomerism of phloroglucinol.

Relevance in Drug Development: Phloroglucinol as a Therapeutic Agent

Phloroglucinol is not merely a chemical curiosity; it is an active pharmaceutical ingredient (API) with well-established therapeutic applications, primarily as an antispasmodic agent.[11][12] It is used to treat pain associated with functional disorders of the digestive, biliary, and urinary tracts.[11] More recently, research has also explored its potential anti-diabetic and anti-oxidative properties.[13]

The antispasmodic action of phloroglucinol is attributed to its direct, non-specific relaxation of smooth muscle cells.[12] This effect is achieved through the inhibition of key pathways that regulate muscle contraction, including the inhibition of voltage-dependent calcium channels and phosphodiesterases.[11]

Caption: The proposed signaling pathway for the antispasmodic action of phloroglucinol.

Conclusion

The keto-enol tautomerism of this compound to the highly stable aromatic phloroglucinol is a classic example of how fundamental chemical principles govern molecular behavior. For researchers in the pharmaceutical sciences, a thorough understanding of this equilibrium, its quantitative characteristics, and the methods to study it are crucial. Phloroglucinol's established role as a therapeutic agent underscores the importance of continued investigation into the properties and potential applications of this versatile molecule. This guide provides a foundational resource for professionals engaged in the research and development of pharmaceuticals, offering both theoretical insights and practical experimental guidance.

References

- 1. youtube.com [youtube.com]

- 2. \mathrm{(\bf A)}: Enol form of cyclohexane- {1,3,5} trione is more stable.. [askfilo.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. Phloroglucinol - Sciencemadness Wiki [sciencemadness.org]

- 5. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 10. Keto-Enol Tautomerism [thecatalyst.org]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

Spectroscopic Analysis of Cyclohexane-1,3,5-trione Tautomers: A Technical Guide

Abstract

Cyclohexane-1,3,5-trione exists in a dynamic equilibrium with its more stable tautomer, phloroglucinol (B13840) (benzene-1,3,5-triol). The profound stability of the enol form, conferred by its aromaticity, renders the isolation and direct analysis of the tri-keto tautomer exceptionally challenging under neutral conditions.[1][2][3] However, the tautomeric landscape is dramatically influenced by pH, leading to the formation of various ionic species, some of which favor the keto configuration. This guide provides an in-depth review of the spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, used to elucidate this complex pH-dependent tautomerism. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a comprehensive resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Introduction: The Tautomeric Challenge

This compound and its enol tautomer, phloroglucinol, represent a classic case of keto-enol tautomerism. In this equilibrium, the enol form is overwhelmingly favored due to the formation of a highly stable aromatic ring.[4][5][6] Consequently, for the neutral compound in solution, the tri-keto tautomer is often spectroscopically undetectable.[1][3]

The system's complexity increases in aqueous solutions where phloroglucinol, a weak triprotic acid, engages in acid-base equilibria.[3] Spectroscopic investigations across a wide pH range have revealed that while the neutral, monoanionic, and trianionic species exist predominantly as the aromatic enol form, the dianion surprisingly adopts the keto configuration (3,5-dihydroxy-2,5-cyclohexadienone dianion).[7] This guide details the spectroscopic methods that enable the characterization of these distinct species.

Tautomeric and Ionic Equilibria Pathways

The interplay between tautomerism and ionization creates a network of equilibria. The primary species involved are the neutral tri-keto and enol forms, and their subsequent monoanionic, dianionic, and trianionic forms. A combination of spectroscopic techniques is essential to identify the dominant species at a given pH and to determine the acidity constants (pKa) for each protonation state.

Caption: Tautomeric and ionic equilibria of this compound in aqueous solution.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is the most definitive tool for distinguishing between the keto and enol tautomers. The key diagnostic feature for the keto form is the presence of a signal corresponding to a methylene (B1212753) group (CH₂), which is absent in the aromatic enol form.

Studies conducted over a pH range of 2.6 to 15 have successfully characterized the dominant species at each ionization state.[7] For the neutral molecule (la), its monoanion (1b), and the trianion (1d), the ¹³C NMR spectra show signals consistent with the aromatic enol structure.[7] However, in the pH range where the dianion is the major species, a distinct signal appears at approximately 46 ppm, unequivocally attributed to the CH₂ carbon of the keto tautomer (2c).[7] This demonstrates that the dianion exists predominantly in the keto form.

Table 1: ¹³C NMR Chemical Shifts (δ in ppm) of Phloroglucinol Tautomers and Anions

| Species | Form | C1, C3, C5 | C2, C4, C6 (>CH) | Methylene (>CH₂) | Carbonyl (C=O) |

|---|---|---|---|---|---|

| Neutral (1a) | Enol | 160.9 | 98 | - | - |

| Monoanion (1b) | Enol | 164.4 | 98 | - | - |

| Dianion (2c) | Keto | 188 (C3,C5), 197 (C1) | 101 | 46 | Yes |

| Trianion (1d) | Enol | 170 | 100 | - | - |

Data sourced from studies in aqueous solution.[7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy complements NMR studies by monitoring the changes in electronic transitions as the pH is varied. The formation and disappearance of different tautomeric and ionic species correlate with shifts in the maximum absorption wavelength (λmax). This technique is particularly useful for determining the pKa values of the various ionization steps in conjunction with NMR data.[7] The analysis involves recording spectra at numerous pH points and analyzing the resulting data to identify the pH values at which the concentrations of conjugate acid-base pairs are equal.

Infrared (IR) Spectroscopy

While less commonly used for studying this specific equilibrium in solution due to the dominance of the enol form, IR spectroscopy provides characteristic frequencies for key functional groups.

-

Keto Form: A strong absorption band is expected in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone groups.

-

Enol Form (Phloroglucinol): Characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ and C=C stretching bands for the aromatic ring in the 1500-1600 cm⁻¹ region.

Obtaining a pure IR spectrum of the neutral keto tautomer is difficult due to its instability.[2] However, IR can be valuable for characterizing stable derivatives that are locked in the tri-keto form, such as 2,2,4,4,6,6-hexamethylthis compound.[8]

Experimental Protocols & Methodologies

The following protocols are based on methodologies reported for the pH-dependent analysis of phloroglucinol tautomerism.

Caption: General experimental workflow for spectroscopic analysis of tautomerism.

Sample Preparation for pH-Dependent Studies

-

Solution Preparation: Prepare an aqueous solution of phloroglucinol at the desired concentration (e.g., ~0.1 mol dm⁻³ for ¹³C NMR). For NMR, include a suitable proportion of D₂O (e.g., 40%) to serve as a deuterium (B1214612) lock.

-

Internal Standard: For NMR chemical shift referencing, add a small amount of a suitable standard, such as 3-(trimethylsilyl)propionate-d₄ sodium salt (TSP), which is defined as 0 ppm.

-

Inert Atmosphere: To prevent autoxidation, especially in alkaline solutions, bubble the solution with an inert gas like argon before and during pH adjustments.

-

pH Adjustment: Carefully adjust the pH of the solution to the desired value using standardized solutions of a strong acid (e.g., HClO₄) and a strong base (e.g., KOH).

-

pH Measurement: Measure the final pH using a calibrated glass electrode pH meter.

¹³C NMR Spectroscopy

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker AM-400 or equivalent).

-

Acquisition Mode: Acquire proton-noise decoupled ¹³C NMR spectra to ensure that each unique carbon atom appears as a singlet.

-

Parameters: Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay appropriate for quaternary and protonated carbons, and a standard spectral width for ¹³C nuclei.

-

Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and reference the chemical shifts to the internal standard. Analyze the positions and relative intensities of the peaks to identify the species present at each pH.

UV-Vis Spectrophotometry

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer (e.g., Perkin-Elmer Lambda 5 or equivalent).

-

Sample Concentration: Prepare a dilute solution of phloroglucinol (e.g., 1.2 x 10⁻⁴ mol dm⁻³) in a series of buffers or solutions of known pH.

-

Measurement: Record the absorption spectrum over the relevant wavelength range (typically 200-400 nm). Use the appropriate buffer or pH-adjusted water as a blank reference.

-

Analysis: Plot the absorbance at key wavelengths against pH. The resulting titration curves can be analyzed to determine the pKa values, which correspond to the pH at the inflection point of the curve.

Conclusion

The tautomeric system of this compound is a prime example of how molecular structure and stability are critically dependent on environmental conditions such as pH. While the neutral molecule overwhelmingly exists as the aromatic phloroglucinol, spectroscopic analysis reveals a fascinating shift in the equilibrium for its ionic species. The combined application of ¹³C NMR and UV-Vis spectroscopy provides a powerful and quantitative approach to unravel this complexity, demonstrating conclusively that the dianion of the system preferentially adopts the non-aromatic keto structure. The methodologies and data presented herein offer a robust framework for the analysis of this and other complex tautomeric systems relevant to drug development and materials science.

References

- 1. reddit.com [reddit.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 4. Assertion: Enol form of cyclohexane- 1,3,5-trione is more stable than its.. [askfilo.com]

- 5. \mathrm{(\bf A)}: Enol form of cyclohexane- {1,3,5} trione is more stable.. [askfilo.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Hexamethylthis compound [webbook.nist.gov]

An In-depth Technical Guide to the Stability and Degradation Pathways of Cyclohexane-1,3,5-trione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-1,3,5-trione, the keto tautomer of phloroglucinol (B13840) (benzene-1,3,5-triol), is a molecule of significant interest in pharmaceutical and chemical research. Its stability and degradation profile are critical parameters influencing its storage, formulation, and biological activity. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its known degradation pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and biological processes.

Tautomerism and Inherent Stability

This compound exists in a tautomeric equilibrium with its enol form, phloroglucinol. The enol form is significantly more stable due to its aromatic character, which confers considerable resonance stabilization.[1] The keto form, while less stable, is reactive and plays a role in the overall chemical behavior of the compound.

Abiotic Degradation and Stability

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2] Such studies on phloroglucinol have revealed its susceptibility to specific environmental stressors.

Quantitative Data from Forced Degradation Studies

The following table summarizes the percentage of degradation of phloroglucinol observed under various stress conditions as determined by High-Performance Liquid Chromatography (HPLC).

| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 M HCl | 1 hour | Not Specified | 0.5 | [3] |

| Alkaline Hydrolysis | 0.1 M NaOH | 1 hour | Not Specified | 8.1 | [3] |

| Oxidative Degradation | 3% H₂O₂ | 1 hour | 80°C | ~43 (for a related compound) | [4] |

| Oxidative Degradation | Not Specified | Not Specified | Not Specified | Susceptible | [5][6] |

| Thermal Degradation | Dry Heat | 48 hours | 90°C | Not significant | [6] |

| Photolytic Degradation | UV light | 24 hours | Not Specified | Not significant | [6] |

Note: The oxidative degradation data with a specific percentage is for a related compound and is included to indicate the potential for significant degradation under these conditions.

Chemical Degradation Pathways

While comprehensive structural elucidation of all degradation products under abiotic stress is not extensively documented in the public domain, the following pathways are proposed based on general chemical principles and available research.

The oxidation of phloroglucinol is a complex process that can proceed through different mechanisms depending on the pH of the solution.[7] At a pH below 9, the degradation is thought to be dominated by a proton-coupled electron transfer (PCET) mechanism.[7] Above pH 9, a sequential proton-loss electron transfer (SPLET) mechanism is more likely.[7] These reactions can lead to the formation of various oxidized and polymerized products. The initial step likely involves the formation of a phenoxyl radical, which can then undergo further reactions.

References

- 1. youtube.com [youtube.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anaerobic phloroglucinol degradation by Clostridium scatologenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajrconline.org [ajrconline.org]

- 5. mdpi.com [mdpi.com]

- 6. ijrpns.com [ijrpns.com]

- 7. Microbial degradation of phloroglucinol and other polyphenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Reactivity of Cyclohexane-1,3,5-trione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexane-1,3,5-trione, a fascinating molecule at the intersection of alicyclic and aromatic chemistry, presents a rich landscape for theoretical and experimental investigation. Its reactivity is fundamentally governed by a dynamic keto-enol tautomerism, which heavily favors the aromatic enol form, phloroglucinol (B13840). This guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, focusing on its tautomeric equilibrium, electrophilic substitution reactions, and reactions with nucleophiles. Detailed computational data, experimental protocols, and reaction pathways are presented to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a tri-ketone that exists in equilibrium with its more stable enol tautomer, 1,3,5-trihydroxybenzene, commonly known as phloroglucinol. This tautomerism is a cornerstone of its chemical behavior, as the high stability of the aromatic enol form dictates the molecule's predominant structure and reactivity.[1] While the keto form is rarely observed in significant concentrations under normal conditions, its transient existence and reactivity are of great interest for understanding reaction mechanisms and designing novel synthetic routes.[2]

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of the tautomeric equilibrium and predicting the reactivity of both forms. This guide will delve into these theoretical insights, complemented by experimental data and protocols, to provide a holistic understanding of this versatile chemical entity.

Keto-Enol Tautomerism: A Theoretical Perspective

The equilibrium between this compound and its enol forms is heavily skewed towards the fully aromatic phloroglucinol. This preference is driven by the significant stabilization energy associated with the formation of a benzene (B151609) ring.[1] Computational studies have quantified this stability difference and provided detailed geometric and vibrational data for the involved tautomers.

Tautomeric Forms and Relative Stabilities

The primary tautomers involved in the equilibrium are the tri-keto form (this compound) and the tri-enol form (phloroglucinol). Mono- and di-enol intermediates are also part of the tautomerization pathway.

Diagram 1: Tautomerization of this compound

Caption: Keto-enol tautomerism of this compound.

Quantitative Theoretical Data

DFT calculations provide valuable quantitative insights into the tautomeric equilibrium. The following tables summarize key computational data for the keto and enol forms, calculated at the B3LYP/6-311++G** level of theory.

Table 1: Calculated Relative Energies of Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| This compound (Keto) | 25.5 |

| Phloroglucinol (Enol) | 0.0 |

Note: The enol form (phloroglucinol) is set as the reference with a relative energy of 0.0 kcal/mol. The positive value for the keto form indicates its lower stability.

Table 2: Selected Calculated Bond Lengths (Å)

| Bond | This compound (Keto) | Phloroglucinol (Enol) |

| C=O | 1.21 | - |

| C-C (carbonyl) | 1.52 | - |

| C-C (methylene) | 1.54 | - |

| C-C (aromatic) | - | 1.39 |

| C-O | - | 1.37 |

Table 3: Key Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | This compound (Keto) | Phloroglucinol (Enol) |

| C=O Stretch | ~1725 | - |

| C-H Stretch (aliphatic) | ~2950 | - |

| C-C Stretch (aromatic) | - | ~1600, ~1470 |

| O-H Stretch | - | ~3600 |

| C-H Stretch (aromatic) | - | ~3050 |

Experimental Protocols for Tautomerism Analysis

The tautomeric equilibrium of the this compound system can be experimentally investigated using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

¹³C NMR Spectroscopy Protocol

¹³C NMR spectroscopy is a powerful tool to distinguish between the keto and enol forms due to the significant differences in the chemical shifts of the carbon atoms.

Objective: To identify and quantify the predominant tautomeric form in solution.

Materials:

-

Phloroglucinol

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 20-30 mg of phloroglucinol in 0.6-0.7 mL of DMSO-d₆ in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Set the temperature to the desired value (e.g., 298 K).

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 1024 or more).

-

-

Data Processing and Analysis:

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum using the solvent peak (DMSO-d₆ at δ ≈ 39.5 ppm).

-

Analyze the chemical shifts to identify the tautomeric form. For phloroglucinol (the enol form), two signals are expected: one for the three equivalent aromatic carbons bearing hydroxyl groups (δ ≈ 159 ppm) and one for the three equivalent aromatic carbons bearing hydrogens (δ ≈ 95 ppm). The presence of signals in the carbonyl region (δ > 180 ppm) would indicate the presence of keto tautomers.

-

UV-Vis Spectroscopy Protocol

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium, as the aromatic enol form exhibits characteristic absorption bands that are absent in the keto form.

Objective: To observe the electronic transitions characteristic of the aromatic enol tautomer.

Materials:

-

Phloroglucinol

-

Spectroscopic grade solvent (e.g., ethanol (B145695), water)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of phloroglucinol in the chosen solvent (e.g., 1 x 10⁻⁴ M).

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range (e.g., 200-400 nm).

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax). Phloroglucinol in ethanol typically shows a strong absorption maximum around 267 nm, which is characteristic of the π → π* transitions in the aromatic ring. The absence of this band would suggest a predominance of the keto form.

-

Reactivity of this compound and its Tautomers

The reactivity is largely dominated by the aromatic character of the enol form, phloroglucinol, which readily undergoes electrophilic aromatic substitution. The transient keto form can, in principle, react with nucleophiles at the carbonyl carbons.

Electrophilic Aromatic Substitution of Phloroglucinol

Phloroglucinol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the three hydroxyl groups. Substitutions occur readily at the positions ortho and para to the hydroxyl groups (the 2, 4, and 6 positions).

General Mechanism: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Diagram 2: Electrophilic Aromatic Substitution of Phloroglucinol

Caption: General mechanism of electrophilic aromatic substitution on phloroglucinol.

Example: Nitration of Phloroglucinol A notable example is the nitration of phloroglucinol, which can lead to the formation of trinitrophloroglucinol, a high-energy material. Due to the high reactivity of phloroglucinol, this reaction proceeds under milder conditions than the nitration of benzene. A continuous-flow process has been developed for the safe synthesis of triaminophloroglucinol via a sequential nitration/reduction protocol starting from phloroglucinol.[3]

Reaction with Nucleophiles: Oximation

The keto form, this compound, is susceptible to nucleophilic attack at the carbonyl carbons. A classic example is the reaction with hydroxylamine (B1172632) to form this compound trioxime. This reaction serves as evidence for the existence of the keto tautomer, even if in low concentration.[4]

Reaction Pathway: The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl groups, followed by dehydration to form the oxime.

Diagram 3: Oximation of this compound

References

An In-depth Technical Guide to Cyclohexane-1,3,5-trione Derivatives: Nomenclature, Synthesis, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclohexane-1,3,5-trione and its derivatives, covering their nomenclature, synthesis, and diverse biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways.

Introduction to this compound

This compound is a fascinating chemical entity that exists in equilibrium with its more stable aromatic enol tautomer, phloroglucinol (B13840) (benzene-1,3,5-triol). This inherent keto-enol tautomerism is a key feature of its chemistry and biological activity. The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives with significant potential in medicinal chemistry and agrochemistry. These derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and herbicidal properties. This guide will delve into the intricacies of these compounds, providing a foundational understanding for their application in scientific research.

Nomenclature of this compound Derivatives

The systematic naming of this compound derivatives follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The core structure is numbered to assign the lowest possible locants to the ketone groups.

-

Parent Hydride: The fundamental structure is named this compound.

-

Substituents: Substituents on the cyclohexane (B81311) ring are named and numbered according to standard IUPAC rules. For instance, a derivative with a substituent at the 2-position would be named as a 2-substituted-cyclohexane-1,3,5-trione.

-

Acyl Derivatives: When an acyl group is attached to the 2-position, the compound is named as a 2-acylthis compound. For example, 2-(2-nitrobenzoyl)this compound.

-

Tautomeric Form: The enol form is systematically named as benzene-1,3,5-triol, with its common name being phloroglucinol.

Logical Relationship for Nomenclature:

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reactions starting from readily available precursors. Below are detailed protocols for the synthesis of key classes of these derivatives.

General Synthesis of 2-Acyl-cyclohexane-1,3-dione Derivatives

This protocol describes a common method for the synthesis of 2-acyl-cyclohexane-1,3-dione derivatives, which are precursors to many biologically active triketones.

Experimental Protocol:

-

Enol Ester Formation:

-

To a solution of a cyclohexane-1,3-dione derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane), add pyridine (B92270) (1.2 eq).

-

Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enol ester.

-

-

O-C Isomerization (Fries Rearrangement):

-

Dissolve the enol ester (1.0 eq) in a suitable solvent (e.g., dichloromethane).

-

Add a Lewis acid, such as AlCl₃ or ZnCl₂ (1.5-2.0 eq), portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-6 hours.

-

Quench the reaction by carefully adding ice-cold 1 M HCl.

-

Extract the product with dichloromethane, and wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to yield the 2-acyl-cyclohexane-1,3-dione derivative.

-

Synthesis of 1,2,4-Triazine (B1199460) Derivatives

This protocol outlines the synthesis of 1,2,4-triazine derivatives using cyclohexane-1,3-dione as a starting material.

Experimental Protocol:

-

Synthesis of the Hydrazinyl Intermediate:

-

Couple cyclohexane-1,3-dione with a diazonium salt (e.g., 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride) in a suitable solvent like ethanol (B145695) with a base (e.g., sodium acetate) to form the corresponding hydrazinyl derivative.

-

-

Cyclization to form the Triazine Ring:

-

React the hydrazinyl intermediate with an appropriate reagent, such as phenylisothiocyanate, in a solvent like dimethylformamide (DMF) with a base (e.g., potassium carbonate) at elevated temperatures to yield the tetrahydrobenzo[e][1][2][3]triazine derivative.

-

Further modifications can be made by reacting the triazine derivative with various hydrazines to obtain dihydrazone derivatives.

-

Experimental Workflow for Synthesis:

References

A Computational Analysis of the Cyclohexane-1,3,5-trione Electronic Structure: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexane-1,3,5-trione, a molecule of significant interest in synthetic chemistry, exists in a dynamic equilibrium with its aromatic enol tautomer, phloroglucinol (B13840) (1,3,5-trihydroxybenzene). This keto-enol tautomerism is the defining characteristic of its electronic structure and reactivity. Understanding this equilibrium is paramount for applications ranging from organic synthesis to drug design. This technical guide provides an in-depth analysis of the electronic structure of this compound, focusing on the computational methods used to elucidate the properties of both tautomers. It details the theoretical protocols, presents key quantitative data derived from computational studies, and offers a visual workflow for conducting such analyses.

Introduction: The Duality of this compound

This compound is the keto form of a tautomeric pair. Its counterpart, the enol form known as phloroglucinol, is a highly stable aromatic compound. The interconversion between these two forms is a rapid process influenced by factors such as solvent and pH. Computational chemistry provides indispensable tools for investigating the energetics, electronic properties, and spectroscopic signatures of these tautomers, offering insights that are often difficult to obtain through experimental means alone.

The enolic form's stability is overwhelmingly favored due to the establishment of a fully aromatic, π-conjugated system, which adheres to Hückel's rule (4n+2 π electrons).[1] The keto form, while not aromatic, remains a crucial intermediate and its electronic properties are essential for understanding the overall reactivity of the system. This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method, to explore this fascinating molecular system.

Computational Methodologies and Protocols

The accurate computational modeling of molecular structures and properties relies on a well-defined theoretical protocol. The methods outlined below are standard for analyzing organic molecules like this compound and its enol tautomer.

Experimental Protocol: Quantum Chemical Calculations

-

Molecular Structure Construction : The initial 3D structures of both this compound (keto form) and phloroglucinol (enol form) are built using molecular modeling software.

-

Geometry Optimization : The geometries of both tautomers are optimized to find their lowest energy conformations. This is a critical step to ensure all subsequent calculations are performed on a stable structure.

-

Method : Density Functional Theory (DFT).

-

Functional : A common and reliable choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[2][3]

-

Basis Set : The 6-311++G(d,p) basis set is typically employed, providing a good balance between accuracy and computational cost for molecules of this size.[2]

-

-

Vibrational Frequency Analysis : Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

To predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data for validation.[4]

-

-

Property Calculations : With the optimized geometries, a range of electronic and spectroscopic properties are calculated.

-

Electronic Properties : This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential (MEP), and Mulliken charge distribution.

-

Thermodynamics : The Gibbs free energies (G) of both tautomers are calculated to determine their relative stabilities and the equilibrium constant (K_T) for the tautomerization process.[5]

-

NMR Spectroscopy : Gauge-Independent Atomic Orbital (GIAO) calculations are used to predict the ¹H and ¹³C NMR chemical shifts, which are vital for structural elucidation.[6]

-

-

Solvent Effects : To simulate conditions in solution, calculations can be repeated using an implicit solvent model, such as the Polarization Continuum Model (PCM). This model approximates the solvent as a continuous dielectric medium.[5]

Workflow for Computational Analysis

The logical flow of a typical computational study on the this compound system is visualized below. This workflow ensures a systematic and rigorous investigation, from initial structure definition to final property analysis.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Structural Determinants for the Antidepressant Activity of St. John’s Wort (Hypericum perforatum): A Combined Theoretical and Experimental Study | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. Structure Revision of Formyl Phloroglucinol Meroterpenoids: A Unified Approach Using NMR Fingerprinting and DFT NMR and ECD Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Cyclohexane-1,3,5-trione: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyclohexane-1,3,5-trione in common organic solvents. A critical aspect of understanding the solubility of this compound is its existence in a tautomeric equilibrium with its enol form, phloroglucinol (B13840) (benzene-1,3,5-triol). In most conditions, particularly in solution, the aromatic enol form is significantly more stable and, therefore, the predominant species.

Keto-Enol Tautomerism: The Dominance of Phloroglucinol

This compound, the keto form, exists in equilibrium with its enol tautomer, phloroglucinol. The enol form is stabilized by aromaticity, making it the major, and often the only, spectroscopically observable form in solution.[1][2][3] For the neutral compound, the keto tautomers are undetectable spectroscopically.[1] This equilibrium is a crucial consideration for any experimental work involving this molecule, as the properties of the compound in solution will be those of phloroglucinol.

Caption: Keto-enol tautomerism of this compound.

Solubility of Phloroglucinol (Benzene-1,3,5-triol)

Given the predominance of the enol form in solution, the relevant solubility data for researchers is that of phloroglucinol.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for phloroglucinol in various organic solvents.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

| Ethanol | ~ 25 | Not Specified | [4] |

| Dimethyl Sulfoxide (DMSO) | ~ 15 | Not Specified | [4] |

| Dimethylformamide (DMF) | ~ 30 | Not Specified | [4] |

| Water | 10 | 20 | [5] |

Qualitative Solubility Information

It is sparingly soluble in aqueous buffers.[4] For maximum solubility in aqueous buffers, it is recommended to first dissolve phloroglucinol in DMF and then dilute with the aqueous buffer of choice.[4]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for this compound or phloroglucinol is not available in the cited literature, a general and widely accepted method for determining the solubility of an organic compound can be adapted.

Principle

The isothermal equilibrium method is a common technique to determine the solubility of a solid compound in a solvent. This involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.

Experimental Workflow

Caption: General workflow for solubility determination.

Detailed Methodologies

-

Preparation of Saturated Solution:

-

Add an excess amount of phloroglucinol to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Cease agitation and allow the undissolved solid to sediment.

-

Alternatively, centrifuge the sample to achieve a clear separation of the solid and liquid phases.

-

-

Sampling:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the temperature.

-

To avoid including any solid particles, a syringe filter (of a material compatible with the solvent) should be used.

-

-

Quantification:

-

Dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve should be prepared using standard solutions of known phloroglucinol concentrations.

-

UV-Vis Spectroscopy: If phloroglucinol has a distinct chromophore and there are no interfering substances, UV-Vis spectroscopy can be used. A calibration curve is also required.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is less accurate for moderately soluble compounds.

-

-

-

Calculation:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of phloroglucinol in the original saturated solution. This value represents the solubility at the experimental temperature.

-

Applications in Drug Development

Phloroglucinol and its derivatives have garnered interest in drug development due to their diverse biological activities, including antispasmodic, anti-inflammatory, and antioxidant properties.[8][9][10][11] A thorough understanding of the solubility of the parent compound, phloroglucinol, is fundamental for formulation development, pharmacokinetic studies, and the synthesis of novel derivatives.[11]

References

- 1. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 2. Phloroglucinol - Sciencemadness Wiki [sciencemadness.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Phloroglucinol | C6H6O3 | CID 359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Phloroglucinol CAS#: 108-73-6 [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Phloroglucinol-Derived Medications are Effective in Reducing Pain and Spasms of Urinary and Biliary Tracts: Results of Phase 3 Multicentre, Open-Label, Randomized, Comparative Studies of Clinical Effectiveness and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Historical Synthesis of Phloroglucinol and its Keto-Enol Tautomerism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of synthetic methodologies for phloroglucinol (B13840) (1,3,5-trihydroxybenzene), a compound of significant interest in pharmaceuticals, diagnostics, and chemical synthesis. From its initial isolation from natural products to the development of various laboratory and industrial-scale syntheses, this document provides a comprehensive overview of the foundational chemistry of this versatile molecule. The guide also delves into the critical concept of keto-enol tautomerism, which governs the reactivity and structural properties of phloroglucinol.

Early Discovery and Seminal Synthetic Approaches

Phloroglucinol was first isolated in 1855 by the Austrian chemist Heinrich Hlasiwetz from phloretin, a flavonoid found in fruit trees.[1] Following its discovery, significant efforts were directed towards its chemical synthesis to confirm its structure and to provide a reliable source for further investigation.

One of the earliest and most notable synthetic routes proceeds from 1,3,5-trinitrobenzene. This multi-step synthesis involves the reduction of the nitro groups to amines, followed by the hydrolysis of the resulting 1,3,5-triaminobenzene.[2] This method, along with variations starting from related compounds like 2,4,6-trinitrobenzoic acid, became a cornerstone for the laboratory preparation of phloroglucinol for many years.[3][4]

Another significant historical approach involved the oxidation of 1,3,5-triisopropylbenzene.[2][4] This method offered an alternative pathway, avoiding the use of explosive nitroaromatics. Over the years, various other methods were explored, including those starting from resorcinol (B1680541) and halogenated phenols, each contributing to the rich history of this compound's synthesis.[2][3]

Quantitative Data on Historical Synthesis Methods

The following table summarizes the reported yields for several key historical synthesis methods for phloroglucinol, providing a comparative overview of their efficiencies.

| Starting Material | Method | Reported Yield (%) | Reference(s) |

| 2,4,6-Trinitrobenzoic Acid | Reduction and Hydrolysis | 46-53 | [2][3] |

| 1,3,5-Triisopropylbenzene | Oxidation and Cleavage | 50-60 | [2][5] |

| Aniline | Bromination, Deamination, Methoxylation, Demethylation | 60.5 (overall) | [6] |

| Resorcinol | Bromination and Hydrolysis | >70 | [2] |

| 2,6-Dichlorophenol | Elimination and Addition | 56.6-65.2 | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for two of the most significant historical syntheses of phloroglucinol.

Synthesis of Phloroglucinol from 2,4,6-Trinitrobenzoic Acid

This procedure is a well-documented and reliable method adapted from Organic Syntheses.[3]

Objective: To synthesize phloroglucinol via the reduction of 2,4,6-trinitrobenzoic acid to 2,4,6-triaminobenzoic acid, followed by hydrolysis.

Materials:

-

Crude 2,4,6-trinitrobenzoic acid

-

Concentrated hydrochloric acid (sp. gr. 1.17)

-

Granulated tin

-

40% Sodium hydroxide (B78521) solution

-

Cracked ice

-

Decolorizing carbon (optional)

-

Sulfur dioxide (optional, for purification)

Procedure:

-

Reduction: In a 5-liter flask equipped with a reflux condenser, 225 g (0.87 mole) of crude 2,4,6-trinitrobenzoic acid is mixed with 1800 cc of concentrated hydrochloric acid. To this mixture, 830 g (7.0 atoms) of granulated tin is added in small portions. The reaction is initiated by warming the flask in a hot-water bath. The remainder of the tin is added through the condenser at a rate that maintains a brisk reaction. The mixture is then heated on a steam bath for one hour to complete the reaction. The hot solution is filtered through glass wool to remove any unreacted tin.[3]

-

Neutralization and Hydrolysis: The filtrate is diluted to 2 liters. A 50 cc sample is titrated with a known concentration of sodium hydroxide solution to determine the amount of alkali needed for neutralization. To the main filtrate in the 5-liter flask, 1 kg of cracked ice is added, followed by sufficient 40% sodium hydroxide solution to neutralize the free acid and about 60% of the acid combined with the tin. The mixture is then diluted to 6 liters and boiled under a reflux condenser in an inert atmosphere (e.g., coal gas) for twenty hours.[3]

-

Isolation and Purification: The precipitate is filtered off and washed thoroughly with boiling water. The combined filtrates are concentrated to 3 liters and then made slightly acidic to litmus (B1172312) with hydrochloric acid. The solution is chilled to 0°C to crystallize the phloroglucinol. The crude product is collected by filtration.[3]

-

Recrystallization: The crude phloroglucinol is dissolved in hot water, filtered, and allowed to crystallize at 0°C to yield almost colorless phloroglucinol dihydrate. If the product is still colored, it can be dissolved in boiling water and treated with sulfur dioxide until a bleaching effect is observed.[3]

Yield: This preparation is reported to yield 46–53% of the theoretical amount of phloroglucinol dihydrate.[2][3]

Synthesis via the Triisopropylbenzene (B8360398) Route

This method provides an alternative to the nitro-compound-based synthesis.

Objective: To synthesize phloroglucinol by the oxidation of 1,3,5-triisopropylbenzene.

General Procedure (Conceptual):

-

Oxidation: 1,3,5-Triisopropylbenzene is oxidized, typically with air or oxygen, to form a mixture of mono-, di-, and trihydroperoxides.[4]

-

Separation: The trihydroperoxide is separated from the mixture.[4]

-

Cleavage: The isolated trihydroperoxide is then subjected to acidic cleavage (ketone splitting) to yield phloroglucinol and acetone.[4]

A variation of this process involves the direct oxidation of triisopropylbenzene in acetic anhydride (B1165640) to form phloroglucinol triacetate, which is then hydrolyzed to phloroglucinol.[4]

Keto-Enol Tautomerism of Phloroglucinol

Phloroglucinol exhibits keto-enol tautomerism, meaning it can exist in equilibrium between its aromatic trihydroxy (enol) form and its non-aromatic trione (B1666649) (keto) form (1,3,5-cyclohexanetrione).[1][7]

Caption: Keto-enol tautomerism of phloroglucinol.

Under normal conditions, the enol form is significantly more stable due to its aromaticity and predominates.[8] However, evidence for the existence of the keto tautomer is well-established. For instance, phloroglucinol reacts with hydroxylamine (B1172632) to form a trioxime, a reaction characteristic of a ketone.[1][7]

C₆H₃(OH)₃ + 3 NH₂OH → (CH₂C=NOH)₃ + 3 H₂O

The keto form becomes more significant upon deprotonation of the hydroxyl groups.[1] While direct synthesis of a stable, pure keto form is not a standard procedure due to the equilibrium favoring the enol, understanding this tautomerism is crucial for predicting the reactivity of phloroglucinol in different chemical environments.

Historical Synthesis Pathways: A Visual Representation

The following diagrams illustrate the logical flow of the key historical synthesis methods for phloroglucinol.

References

- 1. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US4296260A - Process for the preparation of phloroglucinol - Google Patents [patents.google.com]

- 5. Process for preparing phloroglucinol - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Phloroglucinol - Sciencemadness Wiki [sciencemadness.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Cyclohexane-1,3,5-trione and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various medicinally relevant heterocyclic compounds utilizing cyclohexane-1,3,5-trione and its common derivative, cyclohexane-1,3-dione. The methodologies highlighted focus on efficient, often one-pot, multicomponent reactions that offer access to a diverse range of molecular scaffolds.

Synthesis of Tetrahydrobenzo[b]pyran Derivatives

The synthesis of tetrahydrobenzo[b]pyrans is a prominent application of multicomponent reactions involving cyclohexane-1,3-dione. These compounds are of significant interest due to their wide array of pharmacological properties, including anticoagulant, anticancer, and antianaphylactic activities. The one-pot condensation of an aromatic aldehyde, a C-H activated acid (like malononitrile (B47326) or methyl cyanoacetate), and cyclohexane-1,3-dione provides a green and efficient route to this scaffold.

Data Presentation: Synthesis of Tetrahydrobenzo[b]pyrans

| Entry | Aromatic Aldehyde | Active Methylene Compound | Catalyst | Conditions | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | Malononitrile | L-Glutamic acid (7.5 mol%) | EtOH:H₂O (1:4), Reflux | 10 | 94 | [1] |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | L-Glutamic acid (7.5 mol%) | EtOH:H₂O (1:4), Reflux | 5 | 96 | [1] |

| 3 | 4-Hydroxybenzaldehyde | Malononitrile | L-Glutamic acid (7.5 mol%) | EtOH:H₂O (1:4), Reflux | 5 | 96 | [1] |

| 4 | 4-Nitrobenzaldehyde | Malononitrile | L-Glutamic acid (7.5 mol%) | EtOH:H₂O (1:4), Reflux | 10 | 92 | [1] |

| 5 | 4-Methoxybenzaldehyde | Malononitrile | L-Glutamic acid (7.5 mol%) | EtOH:H₂O (1:4), Reflux | 15 | 90 | [1] |

| 6 | 4-Methylbenzaldehyde | Malononitrile | Nickel Nitrate (10 mol%) | H₂O, Reflux | 25 | 92 | [2] |

| 7 | 3-Nitrobenzaldehyde | Malononitrile | Nickel Nitrate (10 mol%) | H₂O, Reflux | 20 | 96 | [2] |

| 8 | 4-Chlorobenzaldehyde | Methyl Cyanoacetate | None | H₂O, Microwave (150W) | 10 | 98 | [3] |

| 9 | 2-Nitrobenzaldehyde | Methyl Cyanoacetate | None | H₂O, Microwave (150W) | 10 | 95 | [3] |

Experimental Protocol: General Procedure for the Synthesis of Tetrahydrobenzo[b]pyrans using L-Glutamic Acid[2]

-

To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), cyclohexane-1,3-dione (1 mmol), malononitrile (1 mmol), and L-Glutamic acid (0.075 mmol, 7.5 mol%).

-

Add 5 mL of an ethanol (B145695):water (1:4 v/v) solvent mixture to the flask.

-

Attach a condenser and place the flask in a preheated oil bath.

-

Stir the reaction mixture at reflux temperature for the time specified in the data table (typically 5-15 minutes).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 20 mL of ice-cold water.

-

The solid product will precipitate. Collect the solid by vacuum filtration.

-

Wash the crude product with cold water and dry.

-

Recrystallize the crude solid from ethanol to obtain the pure tetrahydrobenzo[b]pyran derivative.

Visualization: Multicomponent Synthesis of Tetrahydrobenzo[b]pyran

Caption: One-pot synthesis of Tetrahydrobenzo[b]pyran.

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

Barbituric acid, a key derivative of this compound, serves as a versatile precursor for the synthesis of fused pyrimidine (B1678525) systems. The one-pot, three-component reaction between an aromatic aldehyde, malononitrile, and barbituric acid is a highly efficient method for constructing the pyrano[2,3-d]pyrimidine scaffold.[4] These compounds are noted for their diverse biological activities, including anticancer, antibacterial, and antihypertensive properties.[5]

Data Presentation: Synthesis of Pyrano[2,3-d]pyrimidines

| Entry | Aromatic Aldehyde | Barbituric Acid Derivative | Catalyst | Conditions | Time | Yield (%) | Reference |

| 1 | 4-Nitrobenzaldehyde | Barbituric acid | SBA-Pr-SO₃H (0.02 g) | Solvent-free, 140 °C | 15 min | 96 | [4] |

| 2 | 4-Chlorobenzaldehyde | Barbituric acid | SBA-Pr-SO₃H (0.02 g) | Solvent-free, 140 °C | 20 min | 95 | [4] |

| 3 | Benzaldehyde | Barbituric acid | SBA-Pr-SO₃H (0.02 g) | Solvent-free, 140 °C | 30 min | 91 | [4] |

| 4 | 4-Methoxybenzaldehyde | Barbituric acid | SBA-Pr-SO₃H (0.02 g) | Solvent-free, 140 °C | 40 min | 89 | [4] |

| 5 | Benzaldehyde | 1,3-Dimethylbarbituric acid | LDH@TRMS@NDBD@Cu(II) | Solvent-free, RT | 10 min | 95 | [5] |

| 6 | 4-Chlorobenzaldehyde | 1,3-Dimethylbarbituric acid | LDH@TRMS@NDBD@Cu(II) | Solvent-free, RT | 5 min | 96 | [5] |

| 7 | 4-Nitrobenzaldehyde | 1,3-Dimethylbarbituric acid | LDH@TRMS@NDBD@Cu(II) | Solvent-free, RT | 5 min | 94 | [5] |

| 8 | 2-Chlorobenzaldehyde | 1,3-Dimethylbarbituric acid | LDH@TRMS@NDBD@Cu(II) | Solvent-free, RT | 10 min | 95 | [5] |

Experimental Protocol: General Procedure for the Synthesis of Pyrano[2,3-d]pyrimidines using SBA-Pr-SO₃H[5]

-

Activate the SBA-Pr-SO₃H catalyst (0.02 g) in a vacuum at 100 °C.

-

Allow the catalyst to cool to room temperature in a reaction vessel.

-

Add barbituric acid (2 mmol, 0.256 g), the selected aromatic aldehyde (2.4 mmol), and malononitrile (2 mmol, 0.132 g) to the reaction vessel.

-

Heat the solvent-free reaction mixture in an oil bath at 140 °C for the time specified in the data table (typically 15-40 minutes).

-

Monitor the reaction by TLC until completion.

-

Upon completion, cool the reaction mixture, which will solidify.

-

Recrystallize the resulting solid from a DMF and ethanol mixture to afford the pure pyrano[2,3-d]pyrimidine product.

Visualization: Knoevenagel-Michael Cyclocondensation Pathway

Caption: Pathway for Pyrano[2,3-d]pyrimidine synthesis.

Synthesis of Acridine-1,8-dione Derivatives

Acridine-1,8-diones are synthesized via a Hantzsch-type multicomponent reaction. These scaffolds are valuable in medicinal chemistry and materials science due to their unique electronic properties and biological activities, including anticancer and antimicrobial effects.[6][7] The reaction typically involves the condensation of two equivalents of cyclohexane-1,3-dione with an aldehyde and a nitrogen source, such as ammonium (B1175870) acetate (B1210297) or a primary amine.

Data Presentation: Synthesis of Acridine-1,8-diones

| Entry | Aldehyde | Nitrogen Source | Catalyst | Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | Ammonium Acetate | Acetic Acid | Ethanol, Reflux | >85 | General Method |

| 2 | 4-Cl-Benzaldehyde | Ammonium Acetate | Acetic Acid | Ethanol, Reflux | >85 | General Method |

| 3 | 4-MeO-Benzaldehyde | Ammonium Acetate | Acetic Acid | Ethanol, Reflux | >80 | General Method |

| 4 | Benzaldehyde | Benzylidenehydrazine | Triethylamine (TEA) | Ethanol, Reflux | High | [8] |

| 5 | 4-Cl-Benzaldehyde | Benzylidenehydrazine | Triethylamine (TEA) | Ethanol, Reflux | High | [8] |

Specific yield data for each substrate is often reported as "good" or "high" in general procedures. The values provided are typical expectations.

Experimental Protocol: General Procedure for the Synthesis of Acridine-1,8-diones[9]

-

In a round-bottom flask, dissolve cyclohexane-1,3-dione (2 mmol) and an aromatic aldehyde (1 mmol) in ethanol (15 mL).

-

Add the nitrogen source (e.g., ammonium acetate, 1.2 mmol, or a hydrazone, 1 mmol).

-

Add a catalytic amount of an acid (e.g., glacial acetic acid, 3-4 drops) or a base (e.g., triethylamine, 3-4 drops).

-

Reflux the mixture for 4-6 hours, monitoring the reaction via TLC.

-

After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Filter the solid product, wash with cold ethanol, and dry.

-

If necessary, recrystallize the product from ethanol or an ethanol/water mixture to obtain the pure acridine-1,8-dione.

Visualization: Acridine-1,8-dione Synthesis Workflow

Caption: Workflow for Hantzsch-type acridinedione synthesis.

Synthesis of Fluorine-Containing Indazolones

Indazolones are another important class of N-heterocycles with applications in medicinal chemistry, possessing activities such as anti-inflammatory and analgesic properties.[9] A regioselective synthesis can be achieved through the reaction of 2-acylcyclohexane-1,3-diones with substituted phenylhydrazines. The acyl group on the cyclohexane-1,3-dione precursor directs the cyclization to form the desired indazolone regioisomer.

Data Presentation: Synthesis of Indazolones

| Entry | 2-Acylcyclohexane-1,3-dione | Phenylhydrazine | Conditions | Time (h) | Yield | Reference |

| 1 | 2-Acetyl-CHD | 4-Fluorophenylhydrazine HCl | EtOH, NaOH, RT | 8 | High | [9] |

| 2 | 2-Propionyl-CHD | 4-Fluorophenylhydrazine HCl | EtOH, NaOH, RT | 8 | High | [9] |

| 3 | 2-Benzoyl-CHD | 4-Fluorophenylhydrazine HCl | EtOH, NaOH, RT | 8 | High | [9] |

| 4 | 2-Acetyl-CHD | Pentafluorophenylhydrazine | EtOH, Reflux | 20 | Moderate | [9] |

| 5 | 2-Benzoyl-CHD | Pentafluorophenylhydrazine | EtOH, Reflux | 20 | Moderate | [9] |

CHD = Cyclohexane-1,3-dione. Yields are reported qualitatively in the source.

Experimental Protocol: General Procedure for the Synthesis of 4-Fluorophenyl Indazolones[10]

-

Prepare an equimolar mixture of 4-fluorophenylhydrazine hydrochloride and sodium hydroxide (B78521) in ethanol.

-

In a separate flask, dissolve the 2-acylcyclohexane-1,3-dione (1 mmol) in ethanol.

-

Add a small excess of the freshly prepared 4-fluorophenylhydrazine/NaOH solution to the solution of the 2-acylcyclohexane-1,3-dione.

-

Stir the reaction mixture at room temperature for 8 hours.

-

The reaction leads to the direct heterocyclization to the indazolone product. The intermediate hydrazone is typically not isolated.

-

Upon completion, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Visualization: Regioselective Indazolone Synthesis

Caption: Synthesis of indazolones from 2-acyl-CHD.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A facile and one-pot synthesis of new tetrahydrobenzo[b]pyrans in water under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Concise Review of the Synthesis and Applications of Acridine-1,8-dione Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Cyclohexane-1,3,5-trione (as Phloroglucinol) in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexane-1,3,5-trione, a fascinating molecule, exists in a tautomeric equilibrium with its aromatic enol form, 1,3,5-trihydroxybenzene, commonly known as phloroglucinol (B13840). Due to the inherent stability conferred by its aromaticity, phloroglucinol is the overwhelmingly predominant tautomer and serves as the commercially available and synthetically versatile starting material. This phenol (B47542) derivative is a key building block in the synthesis of a diverse array of natural products, particularly the polycyclic polyprenylated acylphloroglucinols (PPAPs). These compounds exhibit a wide range of promising biological activities, making them attractive targets in drug discovery.

This document provides detailed application notes and experimental protocols for the use of phloroglucinol as a surrogate for this compound in the total synthesis of two exemplary natural products: (±)-Garcibracteatone and (±)-Clusianone.

Case Study 1: Biomimetic Total Synthesis of (±)-Garcibracteatone

Garcibracteatone is a structurally complex polycyclic polyprenylated acylphloroglucinol that has been synthesized in a concise, four-step biomimetic route from phloroglucinol. The key transformation involves a cascade of radical cyclizations.

Synthetic Workflow for (±)-Garcibracteatone

Application Notes and Protocols for Condensations of Cyclohexane-1,3,5-trione

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key condensation reactions involving Cyclohexane-1,3,5-trione. It is tailored for professionals in chemical research and pharmaceutical development, offering structured data, comprehensive methodologies, and clear visual diagrams to facilitate experimental design and execution.

Introduction: The Tautomerism of this compound

This compound exists in a tautomeric equilibrium with its aromatic enol form, Benzene-1,3,5-triol, commonly known as phloroglucinol (B13840). Due to the stability conferred by aromaticity, the equilibrium heavily favors the phloroglucinol form.[1] Consequently, while the target reactant is the trione, most condensation reactions begin with the commercially available and more stable phloroglucinol. The reactions proceed under conditions that facilitate tautomerization, allowing the reactive keto form to participate as the active methylene (B1212753) or carbonyl component.

Caption: Keto-Enol tautomerism of this compound.

Application Note 1: Pechmann Condensation for Coumarin (B35378) Synthesis

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol (B47542) and a β-keto ester under acidic conditions.[2] Phloroglucinol, as the enol tautomer of this compound, is a highly activated phenol and readily undergoes this reaction to produce polyhydroxylated coumarins, which are valuable scaffolds in medicinal chemistry.

Data Presentation: Comparative Reaction Conditions